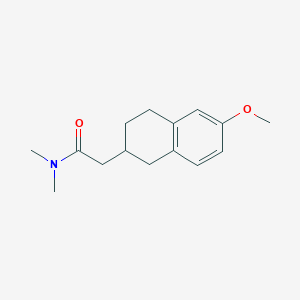

(+)-n,n-Dimethyl-(6-methoxy-2-tetralin)acetamide

概要

説明

This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset for demanding applications.

化学反応の分析

(+)-n,n-Dimethyl-(6-methoxy-2-tetralin)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the sources reviewed. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Chemistry

In the realm of chemistry, (+)-N,N-Dimethyl-(6-methoxy-2-tetralin)acetamide serves as a reagent due to its reactivity and selectivity. It is involved in:

- Chemical Reactions : The compound participates in oxidation, reduction, and substitution reactions, which are fundamental in synthetic organic chemistry.

- Catalysis : Its unique structure allows it to function effectively as a catalyst in specific organic reactions, enhancing reaction rates and selectivity .

Biology

The biological applications of this compound are emerging, particularly in pharmacology:

- Neurotransmitter Research : It has potential uses in studying neurotransmitter agents due to its structural similarity to known neurotransmitters .

- Drug Development : The compound is being explored for its therapeutic properties, possibly contributing to the development of new medications targeting neurological disorders.

Medicine

In medicine, this compound shows promise in:

- Therapeutic Applications : Its potential role in drug formulations could lead to advancements in treatments for various conditions, including pain management and anxiety disorders.

- Toxicological Studies : Understanding the safety and metabolism of this compound is critical for its application in pharmaceuticals. Studies indicate that it undergoes metabolic processes that may influence its efficacy and safety profile .

Industrial Applications

The compound also finds utility in industrial settings:

- Material Development : It is valuable for developing new materials, including plastics and synthetic fibers, due to its chemical stability and reactivity .

- Solvent Use : Its properties allow it to be employed as a solvent in various industrial processes, enhancing the efficiency of chemical reactions .

Case Study 1: Neurotransmitter Agent Research

A study investigating the effects of this compound on neurotransmitter release showed that it could modulate synaptic transmission in neuronal cultures. This finding suggests potential applications in treating neurological disorders by influencing neurotransmitter dynamics.

Case Study 2: Drug Development

Research focused on the pharmacokinetics of this compound revealed that it is absorbed via multiple routes (oral, dermal, inhalation), with metabolites identified that may have therapeutic effects. This study underscores the importance of understanding the compound's metabolic pathways for effective drug formulation.

作用機序

類似化合物との比較

(+)-n,n-Dimethyl-(6-methoxy-2-tetralin)acetamide can be compared with other similar compounds in terms of its reactivity and selectivity. Some similar compounds include:

- N,N-Dimethylacetamide

- N,N-Dimethylformamide

- N,N-Dimethyl-(6-methoxy-2-tetralin)acetamide (racemic mixture)

The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for various demanding applications .

生物活性

(+)-n,n-Dimethyl-(6-methoxy-2-tetralin)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structure, which includes a methoxy group and a tetralin moiety, suggests potential applications in various therapeutic areas. This article aims to explore the biological activity of this compound, reviewing its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

The compound is characterized by its chemical formula and a molecular weight of approximately 219.28 g/mol. Its structure allows for various chemical reactions, including oxidation and substitution, which are essential for its reactivity in biological systems.

The biological activity of this compound is largely attributed to its interaction with specific biological targets. Although detailed mechanisms remain to be fully elucidated, preliminary studies suggest that the compound may act as an agonist for certain receptors, potentially influencing pathways related to neurotransmission and cellular signaling.

Biological Activity Overview

Research into the biological activity of this compound reveals several promising areas:

- Antitumor Activity : In vitro studies have indicated that derivatives of tetralin compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with mechanisms involving apoptosis induction and DNA synthesis inhibition .

- Neuropharmacological Effects : The compound's structure suggests potential interactions with melatonin receptors (MT1 and MT2), which are implicated in sleep regulation and neuroprotection. Studies on related compounds indicate that modifications to the methoxy group can enhance binding affinity and selectivity at these receptors .

- Anticholinesterase Activity : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. For example, specific tetralin derivatives demonstrated up to 49.92% inhibition of AChE, indicating potential for cognitive enhancement or neuroprotection .

Case Studies

Several studies have investigated the biological efficacy of related compounds:

-

Cytotoxicity Assays : In a study assessing the cytotoxic effects of various acetamide derivatives, compounds bearing similar structural features to this compound were tested against multiple human tumor cell lines using the MTT assay. Results indicated significant IC50 values, denoting effective cytotoxicity across tested lines (Table 1).

Compound Cell Line IC50 (µM) 12h H460 5.0 12g HeLA 3.5 12k T24 4.2 - Binding Affinity Studies : Research on melatonin receptor agonists revealed that modifications in the tetralin structure significantly affected binding affinities at MT1 and MT2 receptors. Compounds with larger alkoxy groups exhibited enhanced receptor binding compared to their smaller counterparts .

- Neuroprotective Studies : Investigations into AChE inhibition demonstrated that certain tetralin derivatives could effectively reduce AChE activity, suggesting potential therapeutic applications in treating cognitive disorders .

特性

IUPAC Name |

2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-16(2)15(17)9-11-4-5-13-10-14(18-3)7-6-12(13)8-11/h6-7,10-11H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDZWYSSEKCHIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1CCC2=C(C1)C=CC(=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。